Rilopirox

Übersicht

Beschreibung

Hydroxy-pyridone sind im Allgemeinen gegen medizinisch wichtige Dermatophyten, Hefen und Schimmelpilze wirksam und zeigen eine signifikante fungizide Potenz, selbst gegen nicht-proliferierende Pilzzellen und Sporen . Rilopirox ist besonders wirksam gegen Candida albicans und wurde für sein Potenzial zur Behandlung verschiedener Pilzinfektionen untersucht .

Herstellungsmethoden

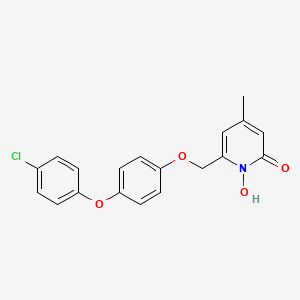

This compound, chemisch bekannt als 6-[(p-Chlorphenoxy)phenoxy]methyl-1-hydroxy-4-methyl-2(1H)-pyridon, wird durch eine Reihe chemischer Reaktionen synthetisiert. Der Syntheseweg umfasst die Reaktion von 4-Chlorphenol mit Phenol in Gegenwart einer Base, um die Zwischenverbindung zu bilden. Diese Zwischenverbindung wird dann unter bestimmten Bedingungen mit 6-Chlormethyl-1-hydroxy-4-methyl-2(1H)-pyridon umgesetzt, um this compound zu ergeben . Industrielle Produktionsmethoden beinhalten typischerweise die Optimierung dieser Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren.

Vorbereitungsmethoden

Rilopirox, chemically known as 6-[(p-chlorophenoxy)phenoxy]methyl-1-hydroxy-4-methyl-2(1H)-pyridone, is synthesized through a series of chemical reactions. The synthetic route involves the reaction of 4-chlorophenol with phenol in the presence of a base to form the intermediate compound. This intermediate is then reacted with 6-chloromethyl-1-hydroxy-4-methyl-2(1H)-pyridone under specific conditions to yield this compound . Industrial production methods typically involve optimizing these reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

Rilopirox unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in this compound modifizieren und seine chemischen Eigenschaften verändern.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Wissenschaftliche Forschungsanwendungen

Rilopirox hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Industrie: This compound wird bei der Entwicklung von Antimykotika-Formulierungen für topische Anwendungen verwendet.

Wirkmechanismus

This compound übt seine antifungalen Wirkungen aus, indem es die Zellmembran des Pilzes schädigt und durch seine starke Chelatwirkung mehrere metabolische Enzymsysteme beeinträchtigt. Es hemmt eisenabhängige Enzyme wie Katalase, was zur Anhäufung von toxischem Wasserstoffperoxid führt, das irreversible Schäden an Pilzzellen verursacht . Zusätzlich hemmt this compound den eisenhaltigen Enzymkomplex 1 (NADH-Ubiquinon-Oxidoreduktase) in der Atmungs-kette der Hefemitochondrien .

Wirkmechanismus

Rilopirox exerts its antifungal effects by damaging the cell membrane of the fungus and impairing several metabolic enzyme systems through its strong chelating action. It inhibits iron-dependent enzymes, such as catalase, leading to the accumulation of toxic hydrogen peroxide, which causes irreversible fungal cell damage . Additionally, this compound inhibits the iron-containing enzyme complex 1 (NADH-ubiquinone oxidoreductase) in the yeast mitochondria respiratory chain .

Vergleich Mit ähnlichen Verbindungen

Rilopirox ist mit anderen Hydroxy-pyridon-Verbindungen verwandt, wie z. B. Ciclopirox. Während beide Verbindungen antifungale Eigenschaften aufweisen, hat this compound eine stärkere Aktivität gegen Hefe, insbesondere Candida albicans . Andere ähnliche Verbindungen umfassen:

Ciclopirox: Ein weiteres Hydroxy-pyridon mit breitspektriger antifungaler Aktivität.

Lanoconazol: Ein Imidazol-Derivat, das zur Behandlung von Tinea-Infektionen und kutaner Candidiasis verwendet wird.

Butenafin: Ein Benzylamin-Derivat mit starker fungizider Wirkung.

Eberconazol: Ein Imidazol-Derivat, das gegen Triazol-resistente Hefen wirksam ist.

Die einzigartigen Chelatisierungseigenschaften von this compound und seine starke Aktivität gegen nicht-proliferierende Pilzzellen machen es zu einer wertvollen Verbindung in der antifungalen Forschung und Behandlung.

Biologische Aktivität

Rilopirox is a synthetic antifungal agent belonging to the hydroxypyridone class, primarily used for the treatment of dermatological fungal infections. Its biological activity is characterized by a multifaceted mechanism of action that involves the inhibition of fungal growth, disruption of cellular integrity, and interference with iron metabolism.

This compound's chemical structure is defined as 6-[4-(4-chlorophenoxy)-phenoxy-methyl]-1-hydroxy-4-methyl-2-pyridone, with a molecular weight of 357.79 g/mol. It exhibits hydrophobic characteristics and is highly soluble in organic solvents like dimethyl sulfoxide (DMSO) but poorly soluble in water .

The primary mechanisms through which this compound exerts its antifungal effects include:

- Iron Chelation : this compound has a high affinity for iron ions, which is critical for various enzymatic processes in fungi. By chelating iron, it inhibits iron-dependent enzymes such as catalases and cytochromes, disrupting mitochondrial function and energy production .

- Disruption of Cellular Functions : this compound interferes with the respiratory chain in yeast mitochondria, leading to reduced ATP production and ultimately cell death. It has been shown to inhibit the growth of Candida albicans in a dose-dependent manner .

- Cell Membrane Integrity : The compound does not directly damage cell membranes but alters the metabolic activity of treated cells, making them more susceptible to oxidative stress and reducing their viability .

Antifungal Efficacy

Numerous studies have demonstrated this compound's potent antifungal activity against various strains of fungi, particularly Candida species. For instance:

- In vitro studies indicated that this compound exhibited fungicidal properties against Candida albicans, with a significant reduction in cell viability observed at concentrations as low as 0.5% .

- Comparative analyses showed that this compound was more effective than traditional antifungal agents like fluconazole and itraconazole against resistant strains of Candida .

Case Studies

- Clinical Application : A study involving patients with onychomycosis (fungal nail infection) treated with this compound demonstrated a significant improvement in clinical symptoms and mycological cure rates compared to placebo groups. The treatment was well-tolerated with minimal side effects reported .

- Mechanistic Insights : Ultrastructural investigations revealed that treatment with this compound led to significant morphological changes in Candida albicans, including cell wall thickening and organelle disruption, further supporting its mode of action as an effective antifungal agent .

Data Table: Summary of Biological Activity

| Activity | Mechanism | Effect on Fungi |

|---|---|---|

| Iron Chelation | Binds iron ions, inhibiting metal-dependent enzymes | Disruption of respiration and energy production |

| Cell Membrane Integrity | Alters metabolic functions | Increased susceptibility to oxidative stress |

| Fungicidal Activity | Directly inhibits growth | Significant reduction in cell viability |

Eigenschaften

IUPAC Name |

6-[[4-(4-chlorophenoxy)phenoxy]methyl]-1-hydroxy-4-methylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO4/c1-13-10-15(21(23)19(22)11-13)12-24-16-6-8-18(9-7-16)25-17-4-2-14(20)3-5-17/h2-11,23H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDYUIWXQUBNDHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C(=C1)COC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90146320 | |

| Record name | Rilopirox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90146320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104153-37-9 | |

| Record name | Rilopirox [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104153379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rilopirox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90146320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RILOPIROX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/595T4D0KQ3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.